molecular formula C18H19ClN2O7S B11507532 Ethyl 3-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate

Ethyl 3-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate

Cat. No.: B11507532
M. Wt: 442.9 g/mol
InChI Key: QYIAURVNNDKFEZ-UHFFFAOYSA-N
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Description

Ethyl 3-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate is a complex organic compound that features a combination of aromatic and aliphatic structures This compound is characterized by the presence of a sulfonamide group, a nitro group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate typically involves multiple steps:

    Nitration: The starting material, 2-chloro-5-nitrobenzenesulfonyl chloride, is prepared by nitrating 2-chlorobenzenesulfonyl chloride using a mixture of concentrated nitric acid and sulfuric acid.

    Amination: The nitro group is then reduced to an amine using a reducing agent such as tin(II) chloride in hydrochloric acid.

    Coupling: The resulting amine is coupled with ethyl 3-(4-methoxyphenyl)propanoate in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate can undergo various types of chemical reactions:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate involves interactions with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-{[(2-chloro-4-nitrophenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate
  • Ethyl 3-{[(2-bromo-5-nitrophenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate
  • Ethyl 3-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}-3-(4-hydroxyphenyl)propanoate

Uniqueness

Ethyl 3-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate is unique due to the specific combination of functional groups it possesses. The presence of both a nitro group and a sulfonamide group in the same molecule allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H19ClN2O7S

Molecular Weight

442.9 g/mol

IUPAC Name

ethyl 3-[(2-chloro-5-nitrophenyl)sulfonylamino]-3-(4-methoxyphenyl)propanoate

InChI

InChI=1S/C18H19ClN2O7S/c1-3-28-18(22)11-16(12-4-7-14(27-2)8-5-12)20-29(25,26)17-10-13(21(23)24)6-9-15(17)19/h4-10,16,20H,3,11H2,1-2H3

InChI Key

QYIAURVNNDKFEZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)OC)NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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